molecular formula C17H21N5S B4490525 3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4490525
M. Wt: 327.4 g/mol
InChI Key: SUMHGEVPBRCVLS-UHFFFAOYSA-N
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Description

3-(1-Azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with an azepanylmethyl group at position 3 and a 3-methylphenyl group at position 6. This compound belongs to a class of bioactive molecules known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities .

For example, triazolo-thiadiazoles are typically prepared from 4-amino-5-substituted-1,2,4-triazole-3-thiol precursors reacted with carboxylic acids or acyl chlorides in the presence of phosphoryl chloride (POCl₃) or other dehydrating agents .

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c1-13-7-6-8-14(11-13)16-20-22-15(18-19-17(22)23-16)12-21-9-4-2-3-5-10-21/h6-8,11H,2-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMHGEVPBRCVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiadiazole precursor. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, followed by their cyclization to form the final product. The process is optimized for large-scale production, ensuring cost-effectiveness and consistency in quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

Scientific Research Applications

3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and triggering cell death .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Bulky substituents like adamantyl (5b) or azepanylmethyl enhance membrane permeability, critical for CNS-targeting drugs .
  • Electron-Withdrawing Groups : Halogens (e.g., 4-iodophenyl in 5a) improve binding to hydrophobic pockets in enzymes like Bcl-2 .
  • Flexibility vs.

Anticancer Activity

  • Bcl-2 Inhibition : Indole-substituted analogs (5a–d) exhibit IC₅₀ values of 2.5–8.7 μM against breast cancer (MCF-7) cells by targeting Bcl-2 .
  • Antiproliferative Effects : Adamantyl derivatives (4a, 4d) show CC₅₀ values of 40–47 μM against leukemia (CCRF-CEM) and HTLV-1-infected T-cells .
  • Cytotoxicity : Azepanylmethyl analogs are hypothesized to leverage flexible N-heterocycles for DNA intercalation or kinase inhibition .

Antimicrobial Activity

  • Triazolo-Thiadiazoles with Halogens : 3-(3-Chlorophenyl)-6-aryl derivatives (5a–j) inhibit Staphylococcus aureus (MIC: 12.5–25 μg/mL) and Candida albicans .
  • Methoxy Substitutents : 3,4-Dimethoxyphenyl analogs (20a–d) demonstrate moderate antifungal activity, suggesting substituent polarity modulates efficacy .

Anti-Inflammatory Activity

  • p38 MAPK Inhibition: 3-(2-Chlorophenyl)-6-(4-methoxy-phenoxymethyl) derivatives inhibit TNF-α and IL-1β production (EC₅₀: <1 μM), critical for inflammatory diseases .

Biological Activity

The compound 3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N6SC_{13}H_{14}N_{6}S, with a molecular weight of approximately 286.36 g/mol. The structure includes a triazole ring fused with a thiadiazole moiety, which is crucial for its biological interactions.

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives have shown potential as anticancer agents by targeting various pathways involved in tumorigenesis. They may inhibit DNA and RNA synthesis without affecting protein synthesis, thereby disrupting the proliferation of cancer cells .
  • Case Studies :
    • In vitro studies have demonstrated that compounds containing the thiadiazole ring exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A-549 (lung cancer) cells .
    • A specific study highlighted that modifications on the thiadiazole ring can enhance antiproliferative activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Numerous studies have reported the anticonvulsant properties of thiadiazole derivatives. The mechanism often involves modulation of neurotransmitter systems or ion channels in the central nervous system:

  • Preclinical Studies : Various derivatives have been tested in animal models, showing protective effects comparable to established anticonvulsants like phenytoin and carbamazepine .
  • Efficacy : One study reported a protective index (PI) of 6.5 for a specific derivative, indicating promising anticonvulsant potential .

Data Tables

Activity TypeObserved EffectsReferences
Anticancer Cytotoxicity against HepG2 and A-549 ,
Antimicrobial Inhibition of Gram-positive/negative bacteria
Anticonvulsant Protective effects in animal models

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Condensation reactions using phosphorus oxychloride (POCl₃) to activate carbonyl groups, facilitating cyclization .
  • Purification via recrystallization from ethanol-dimethylformamide (1:1 v/v) to achieve >95% purity .
  • Structural confirmation using elemental analysis and spectroscopic methods (e.g., ¹H NMR, IR) .

Critical parameters : Reflux temperature (80–100°C), reaction time (6–16 hours), and stoichiometric control of hydrazine derivatives .

Q. What spectroscopic and chromatographic methods validate the compound’s structure and purity?

  • ¹H NMR and IR spectroscopy confirm functional groups (e.g., azepane C–H stretches at 2800–3000 cm⁻¹) and regiochemistry .
  • HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by quantifying residual solvents and byproducts .
  • Elemental analysis (C, H, N, S) verifies stoichiometric ratios within ±0.3% error .

Q. What in vitro screening approaches assess its pharmacological potential?

  • Antifungal assays against Pellicularia sasakii and Alternaria solani using EC₅₀ values (e.g., 7.28–42.49 µM) .
  • COX-2 inhibition studies via enzymatic assays to measure IC₅₀, with selectivity ratios over COX-1 (e.g., >10-fold selectivity) .
  • Anticancer screening using MTT assays on human cell lines (e.g., IC₅₀ < 50 µM) .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets and binding modes?

  • Target selection : Use PDB databases (e.g., 3LD6 for 14α-demethylase) to model interactions with fungal enzymes .
  • Software tools : AutoDock Vina or Schrödinger Suite for docking simulations, validated by RMSD < 2.0 Å .
  • Key interactions : Hydrogen bonding with active-site residues (e.g., His310 in 3LD6) and π-π stacking with aromatic substituents .

Experimental validation : Compare docking scores (e.g., ∆G = −8.5 kcal/mol) with in vitro IC₅₀ values to refine predictive models .

Q. How to resolve contradictions in bioactivity data across studies?

  • Variable substituent effects : Compare analogs (e.g., 3-trifluoromethyl vs. 3-methoxyphenyl) to identify pharmacophores .
  • Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize false negatives in cytotoxicity screens .
  • Purity validation : Use HPLC-MS to exclude batch-specific impurities affecting bioactivity .

Q. What crystallographic techniques elucidate 3D structure and intermolecular interactions?

  • Single-crystal X-ray diffraction at 153–296 K resolves bond lengths (C–C: 1.34–1.52 Å) and torsion angles (e.g., 74.34° between triazole and phenyl rings) .
  • Intermolecular forces : Weak C–H⋯π interactions (2.8–3.2 Å) and hydrogen bonds (N–H⋯S, 3.0–3.3 Å) stabilize crystal packing .
  • Validation : R-factors < 0.05 and data-to-parameter ratios > 13:1 ensure structural accuracy .

Methodological Notes

  • Data contradiction analysis : Cross-reference substituent electronic profiles (Hammett σ values) with bioactivity trends to identify structure-activity relationships (SAR) .
  • Advanced synthesis : Optimize regioselectivity using directing groups (e.g., methoxy substituents) during cyclization .
  • Targeted modifications : Introduce halogen atoms (e.g., Cl, F) at the 6-position to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(1-azepanylmethyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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